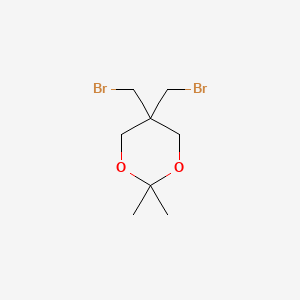

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

説明

BenchChem offers high-quality 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDAROJZGKUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CBr)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561429 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-20-4 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

safety and hazards of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

An In-depth Technical Guide to the Safety and Hazards of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Foreword for the Modern Researcher

In the fast-paced environment of scientific discovery, a deep understanding of the chemical reagents we employ is paramount. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a versatile building block in organic synthesis, valued for its dual bromomethyl functional groups which allow for a variety of chemical transformations.[1] However, its utility is matched by a significant hazard profile that demands respect and careful management. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide you, the research scientist and drug development professional, with a nuanced understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. Our goal is to empower you to work safely and effectively, fostering a culture of proactive risk management within your laboratory.

Chemical and Physical Identity: The Foundation of Hazard Assessment

A thorough understanding of a chemical's properties is the first step in a robust safety assessment. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative with the molecular formula C₈H₁₄Br₂O₂.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | [2] |

| CAS Number | 43153-20-4 | [2] |

| Molecular Formula | C₈H₁₄Br₂O₂ | [1][2] |

| Molecular Weight | ~302.01 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 61-62 °C | [1] |

| Solubility | Freely soluble in acetone and methanol | [1] |

The presence of two bromomethyl groups is a key structural feature that dictates its reactivity and, consequently, its toxicological profile.[1] These alkyl halide moieties are known to be reactive, a characteristic that makes this compound a useful synthetic intermediate but also a potential source of hazard.[1]

Comprehensive Hazard Profile

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A summary of its GHS classification is provided below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1A / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Data sourced from multiple safety data sheets and chemical databases. Note the discrepancy in skin corrosion/irritation classification, which will be addressed below.)[2][3]

Toxicological Deep Dive

-

Skin Corrosion and Irritation : There is some discrepancy in the classification of this compound, with some sources listing it as causing "severe skin burns" (Category 1A) and others as "skin irritation" (Category 2).[2][3] This ambiguity underscores a critical principle of chemical safety: always err on the side of caution. Given that alkyl halides can be potent irritants and the presence of two such groups on the molecule, it is prudent to treat this compound as capable of causing severe skin damage upon contact.[1] Always wear appropriate chemical-resistant gloves and a lab coat to prevent any skin exposure.

-

Serious Eye Damage : The classification of "Causes serious eye damage" (Category 1) is consistent across sources and is a significant concern.[2][3] The corrosive nature of this chemical means that even brief contact with the eyes can lead to irreversible damage, including blindness.[3] The use of chemical splash goggles is mandatory when handling this substance.

-

Respiratory Irritation : Inhalation of dusts or vapors may cause respiratory irritation.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

-

Long-Term Health Effects : The toxicological properties of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane have not been fully investigated.[3] However, it is structurally related to 2,2-Bis(bromomethyl)propane-1,3-diol, a compound classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[4] Animal studies on this related compound showed an increased incidence of tumors in various organs in both rats and mice.[4] While this does not definitively classify our target compound as a carcinogen, it raises a significant red flag and reinforces the need for stringent exposure controls.

Environmental Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects.[3] This means that releases into the environment can have a severe and persistent impact on aquatic ecosystems. It is imperative that this chemical and its waste are managed in a way that prevents any release into drains or waterways.[3][5]

Physicochemical Hazards

While not classified as flammable, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane may decompose upon heating or combustion to produce toxic and corrosive fumes, including hydrogen bromide.[6] Therefore, it should be stored away from heat and open flames.

A Proactive Approach to Risk Assessment

A systematic risk assessment is crucial before any work with this compound begins. This involves identifying the hazards, evaluating the risks of your specific experimental procedures, and implementing appropriate control measures.

Risk Assessment Workflow

The following diagram illustrates a standard workflow for conducting a risk assessment in a laboratory setting.

Caption: A workflow for conducting a laboratory risk assessment.

Common Laboratory Exposure Scenarios

Consider the potential for exposure during routine laboratory tasks:

-

Weighing and Dispensing : Potential for generating dust or aerosols, leading to inhalation or skin contact.

-

Reaction Setup and Workup : Risk of splashes during liquid transfers, and potential for vapor release, especially if heated.

-

Purification (e.g., Chromatography) : Increased risk of skin contact and inhalation due to the larger surface areas and open systems involved.

-

Spills and Waste Disposal : Potential for significant exposure if not managed correctly.

Implementing a Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes the most effective measures.

Caption: The hierarchy of controls for managing laboratory hazards.

-

Elimination/Substitution : If possible, consider if a less hazardous chemical can be used to achieve the same synthetic outcome.

-

Engineering Controls : These are the primary means of controlling exposure.

-

Chemical Fume Hood : All manipulations of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane should be performed inside a certified chemical fume hood.

-

Ventilation : Ensure adequate general laboratory ventilation.

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all procedures involving this chemical.

-

Training : Ensure all personnel are trained on the hazards and safe handling procedures.

-

Restricted Access : Designate specific areas for working with this compound.

-

-

Personal Protective Equipment (PPE) : This is the last line of defense.

-

Eye Protection : Chemical splash goggles are mandatory.

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Always inspect gloves before use and change them frequently.

-

Body Protection : A lab coat should be worn at all times. Consider a chemically resistant apron for larger-scale work.

-

Emergency Response Protocols

Even with the best precautions, accidents can happen. Being prepared is essential.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |

Spill Management Protocol

For a small spill (inside a fume hood):

-

Alert others in the immediate area.

-

Contain the spill with an absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a large spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert your institution's emergency response team.

-

Prevent the spill from entering drains.

-

Do not attempt to clean up a large spill without proper training and equipment.

Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

-

Waste Segregation : All waste contaminated with 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, including unused product, reaction residues, and contaminated lab supplies (gloves, paper towels, etc.), must be collected in a clearly labeled, sealed container for hazardous waste.

-

Disposal : The waste must be disposed of through an approved hazardous waste disposal facility.[3] Do not pour this chemical down the drain.

-

Decontamination : Glassware and equipment should be thoroughly rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.

Conclusion: Fostering a Culture of Safety

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a valuable reagent with a significant hazard profile. By understanding its chemical properties, appreciating its toxicological risks, and rigorously applying the principles of risk assessment and the hierarchy of controls, researchers can handle this compound safely and effectively. The information presented in this guide should be a starting point for developing robust, lab-specific safety protocols. Ultimately, a proactive and informed approach to chemical safety is not a barrier to scientific progress but a cornerstone of responsible and high-quality research.

References

-

National Center for Biotechnology Information. (1998). 2,2-Bis(bromomethyl)propane-1,3-diol. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]

-

PubChem. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016). 1,3-Dioxane, 5-bromo-5-nitro-: Human health tier II assessment. [Link]

-

Khafizov, N. T., et al. (2020). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of General Chemistry, 90(3), 485-491. [Link]

-

Minnesota Department of Health. (2013). Toxicological Summary for 1,4-Dioxane. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. [Link]

-

PrepChem.com. Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. [Link]

-

Interstate Technology & Regulatory Council (ITRC). (2021). Toxicity and Risk Assessment. In 1,4-Dioxane. [Link]

Sources

- 1. Buy 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 43153-20-4 [smolecule.com]

- 2. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | C8H14Br2O2 | CID 14537228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

Harnessing the Ephemeral: A Guide to Palladium Intermediates in Suzuki-Miyaura Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Heart of Modern Synthesis

In the intricate world of pharmaceutical development, the journey from a simple starting material to a complex Active Pharmaceutical Ingredient (API) is paved with a series of molecular transformations. At the core of this journey are chemical intermediates—transient species that act as stepping stones in multi-step syntheses.[1] These intermediates are the linchpins that enable the gradual and precise construction of complex molecular architectures required for effective drugs.[2][][4][5] Their quality, reactivity, and the efficiency of their formation directly impact the overall success of a drug development program, influencing everything from yield and purity to cost and scalability.[1]

Among the most powerful tools for constructing the carbon-carbon bonds that form the backbone of many modern drugs is the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning methodology provides a robust and versatile means of linking aromatic ring structures, a common motif in pharmaceuticals.[6][7] The true elegance and power of this reaction, however, lie not just in its inputs and outputs, but in the carefully orchestrated dance of palladium intermediates that occurs within the catalytic cycle.

This guide moves beyond a simple recitation of the reaction steps. As application scientists, we understand that true mastery comes from comprehending the causality behind the process. We will dissect the Suzuki-Miyaura reaction from the perspective of its most critical components: the ephemeral palladium intermediates. By understanding how to generate, stabilize, and influence these transient species, researchers can unlock the full potential of this reaction, troubleshoot challenges, and rationally design more efficient and robust synthetic routes.

The Catalytic Cycle: An Orchestrated Pathway

The Suzuki-Miyaura reaction is a catalytic process that cycles a small amount of a palladium catalyst through various oxidation states and coordination environments. The generally accepted mechanism involves three fundamental stages: Oxidative Addition , Transmetalation , and Reductive Elimination .[6][8] Each stage involves a distinct palladium intermediate whose structure and reactivity are paramount to the cycle's progression. The failure of any single step to proceed efficiently can halt the entire process.

Caption: High-level overview of the Suzuki-Miyaura catalytic cycle.

Part 1: The Genesis - Oxidative Addition and the Ar-Pd(II)-X Intermediate

The catalytic cycle begins with the active catalyst, a coordinatively unsaturated Palladium(0) species, typically bearing phosphine ligands (Pd(0)L₂). This highly reactive species initiates the cycle by inserting itself into the carbon-halide bond of the organohalide (R-X). This critical step is known as oxidative addition.

Mechanism: The Pd(0) center donates electron density into the σ* antibonding orbital of the R-X bond, leading to bond cleavage. The result is a new, more stable square planar Palladium(II) intermediate, [Ar-Pd(II)(L)₂-X].[8] In this process, the palladium center is "oxidized" from the 0 to the +2 oxidation state.

Causality and Experimental Control: This step is frequently the rate-determining step of the entire cycle.[8] The choice of the halide is therefore critical. The reaction rate follows the trend of bond strength: I > OTf > Br >> Cl .[8] Aryl iodides are highly reactive but can be expensive, while aryl chlorides are cost-effective but often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition. These specialized ligands (e.g., SPhos, XPhos) increase the electron density on the palladium center, making it a better nucleophile and accelerating its attack on the aryl halide.

Caption: The oxidative addition of an aryl halide to the Pd(0) catalyst.

Part 2: The Exchange - Transmetalation and the Ar-Pd(II)-Ar' Intermediate

Once the first C-Pd bond is formed, the next crucial step is to introduce the second organic partner. This is the role of transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center.

Mechanism and the Critical Role of the Base: Organoboronic acids are generally unreactive towards the [Ar-Pd(II)(L)₂-X] intermediate. The reaction requires activation by a base.[9] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar'-B(OH)₃]⁻.[9] This negatively charged boronate is now competent to engage in ligand exchange at the palladium center. The halide or triflate is displaced, and the second organic group is transferred to palladium, yielding the key di-organopalladium(II) intermediate, [Ar-Pd(II)(L)₂-Ar'].

Trustworthiness Through Self-Validation: The choice of base and solvent system is a self-validating system. An inappropriate choice will lead to poor or no conversion. For instance, using a strong base like NaOH with a substrate containing a base-labile ester group would lead to saponification, a competing side reaction. The success of the transmetalation step is validated by monitoring the consumption of the boronic acid and the [Ar-Pd(II)(L)₂-X] intermediate, which can be tracked using techniques like LC-MS. The integrity of the protocol is confirmed when the desired product forms without significant degradation of the starting materials or product.

Caption: Base-mediated activation and transmetalation step.

Part 3: The Payoff - Reductive Elimination and Catalyst Regeneration

The final step of the cycle is both the productive and regenerative step. The two organic fragments, now held in proximity on the [Ar-Pd(II)(L)₂-Ar'] intermediate, couple to form the desired C-C bond.

Mechanism: This concerted step involves the simultaneous formation of the Ar-Ar' bond and the reduction of the palladium center from +2 back to 0. The newly formed product dissociates, and the regenerated Pd(0)L₂ catalyst is free to re-enter the catalytic cycle. For this step to occur efficiently, the two organic groups typically need to be positioned cis to each other on the square planar palladium complex.

Causality and Ligand Effects: The rate of reductive elimination is highly sensitive to the steric and electronic nature of the ligands. Bulky phosphine ligands, which create steric crowding around the palladium center, can promote reductive elimination by relieving this strain. This is a prime example of causality in action: the choice of a bulky ligand during the methods development phase is a deliberate strategy to accelerate the final, product-forming step of the cycle.

Field-Proven Methodology: A Self-Validating Protocol

The following protocol describes a general procedure for a Suzuki-Miyaura coupling. The success of this protocol relies on the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Phenylbiphenyl

-

Reagent Preparation & Inerting:

-

To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.17 g, 5.0 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition & Reaction:

-

Using a syringe, add degassed solvents: Toluene (20 mL) and Water (5 mL). The biphasic system is common and often beneficial.

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4 hours.

-

-

Reaction Monitoring (Self-Validation):

-

After 4 hours, take a small aliquot from the organic layer via syringe.

-

Spot the aliquot on a TLC plate and elute with a hexane/ethyl acetate mixture (e.g., 9:1).

-

Visualize under UV light. The disappearance of the 4-bromobiphenyl spot (starting material) and the appearance of a new, higher Rf spot indicates product formation and validates that the catalytic cycle is functioning.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer. Wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by flash column chromatography on silica gel (eluting with hexane) to yield pure 4-phenylbiphenyl.

-

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

Data Presentation: Impact of Reaction Parameters

The choice of each component can dramatically affect the outcome. The following table summarizes expected outcomes based on variations in a model reaction, providing a clear guide for optimization.

| Entry | Aryl Halide | Base | Ligand | Temperature (°C) | Expected Yield (%) | Rationale |

| 1 | Aryl Iodide | K₂CO₃ | PPh₃ | 80 | >95% | Highly reactive halide allows for mild conditions. |

| 2 | Aryl Bromide | K₂CO₃ | PPh₃ | 90 | 85-95% | Requires slightly more forcing conditions than the iodide. |

| 3 | Aryl Chloride | K₃PO₄ | SPhos | 110 | >90% | Unreactive halide requires a strong base and a specialized, electron-rich ligand. |

| 4 | Aryl Bromide | NaHCO₃ | PPh₃ | 90 | <20% | Weak base is insufficient to form the boronate "ate" complex efficiently, stalling transmetalation. |

Conclusion

The Suzuki-Miyaura coupling is more than just a reaction; it is a dynamic catalytic system governed by the formation and consumption of transient palladium intermediates. For the research scientist, viewing the reaction through this mechanistic lens transforms the process from a "black box" into a tunable, rational system. By understanding the causality—how ligands influence oxidative addition and reductive elimination, how the base choice dictates the efficiency of transmetalation, and how solvent and temperature affect the stability of the intermediates—we gain ultimate control. This deep, mechanistic knowledge is the foundation of robust, reproducible, and scalable chemistry, enabling the rapid and efficient synthesis of the novel molecules that drive modern drug discovery.

References

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

INTERSURFCHEM. Chemical Intermediates in Pharmaceuticals. (2025-04-27). INTERSURFCHEM. [Link]

-

Reachem. The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. (2024-02-09). Reachem. [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]

-

Thomas, S. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

- 1. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 2. mlunias.com [mlunias.com]

- 4. The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production - Reachem [reachemchemicals.com]

- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 6. mt.com [mt.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Navigating the Chemical Landscape of 1,3-Dioxane Derivatives: A Technical Guide for Advanced Research

For Immediate Release

A deep dive into the multifaceted world of 1,3-dioxane derivatives, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. From fundamental structural and stereochemical principles to advanced synthetic methodologies and therapeutic applications, this document provides a comprehensive overview of this versatile heterocyclic scaffold.

Introduction: The Enduring Relevance of the 1,3-Dioxane Moiety

The 1,3-dioxane scaffold, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone in modern organic chemistry.[1] Its prevalence stems from a unique combination of conformational rigidity and chemical stability, making it an invaluable component in a wide array of chemical endeavors.[2] While traditionally recognized for its role as a protecting group for carbonyls and 1,3-diols, the applications of 1,3-dioxane derivatives have expanded significantly, finding utility as chiral auxiliaries, key intermediates in natural product synthesis, and, most notably, as core structures in medicinally active compounds.[2][3]

This guide will traverse the critical aspects of 1,3-dioxane chemistry, beginning with an exploration of its conformational landscape and the governing stereoelectronic effects. We will then delve into the primary synthetic routes, offering detailed protocols for their construction. Finally, the burgeoning role of these derivatives in drug discovery will be highlighted, showcasing their potential to address a range of therapeutic challenges.

The Conformational Architecture: More Than Just a Chair

The stereochemical behavior of 1,3-dioxane derivatives is a subject of extensive study, profoundly influencing their reactivity and biological activity.[2] Much like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain.[2] However, the presence of the two oxygen atoms introduces key differences. The shorter C-O bond length compared to a C-C bond results in a higher energy barrier for the chair-twist conformation.[2]

A critical consequence of this geometry is the pronounced 1,3-diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions.[2] This steric hindrance generally leads to a thermodynamic preference for equatorial substituents at the C2 position.[2]

The Anomeric Effect: A Key Stereoelectronic Influence

A notable exception to the equatorial preference arises in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial conformation of the alkoxy group.[2] This stereoelectronic phenomenon involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital. This interaction is a crucial consideration in the design and synthesis of substituted 1,3-dioxanes.

Probing Conformation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of 1,3-dioxane derivatives. Coupling constants and Nuclear Overhauser Effect (NOE) experiments provide definitive evidence for the axial or equatorial orientation of substituents, allowing for the unambiguous assignment of diastereomers.

Caption: Chair conformation of the 1,3-dioxane ring showing axial and equatorial positions.

Synthetic Strategies: Building the 1,3-Dioxane Core

The construction of the 1,3-dioxane ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Acetalization: The Classic Approach

The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol.[1][4] This reversible reaction is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus.[4]

Key Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the diol. The subsequent intramolecular cyclization and loss of water yield the 1,3-dioxane.

Experimental Protocol: General Procedure for the Synthesis of a 2-Substituted 1,3-Dioxane

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde or ketone (1.0 equiv) and the 1,3-propanediol (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, benzene).

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

The Prins Reaction: A Powerful C-C and C-O Bond Forming Cascade

The Prins reaction offers an alternative and powerful route to substituted 1,3-dioxanes. This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[1][5] The reaction can proceed through various pathways, but under appropriate conditions, it yields 1,3-dioxane derivatives.[6]

Mechanistic Insight: The reaction is initiated by the protonation of the aldehyde, which then undergoes electrophilic addition to the alkene to form a β-hydroxy carbocation intermediate. This intermediate is then trapped by another molecule of the aldehyde, leading to the formation of the 1,3-dioxane ring.

Caption: Simplified workflow of the Prins reaction for 1,3-dioxane synthesis.

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Bioactivity

The inherent structural features of the 1,3-dioxane ring have made it an attractive scaffold for the design of novel therapeutic agents. The ability to introduce diverse substituents with precise stereochemical control allows for the fine-tuning of pharmacological properties.

Diverse Biological Activities

Derivatives of 1,3-dioxane have demonstrated a broad spectrum of biological activities, including:

-

Antibacterial and Antifungal Properties: Certain 1,3-dioxolane and 1,3-dioxane derivatives have shown significant activity against various bacterial and fungal strains.[7][8]

-

Anticancer Activity: Some derivatives have been investigated for their potential to overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy.[9][10]

-

Neurological Applications: 1,3-Dioxane-based compounds have been designed as ligands for σ₁ and NMDA receptors, which are implicated in pain and neurodegenerative diseases.[11] The stereochemistry and substitution pattern of these molecules can dictate their selectivity for different receptor subtypes.[11]

Structure-Activity Relationship (SAR) Studies

The development of 1,3-dioxane-based drugs relies heavily on understanding the relationship between their structure and biological activity. For instance, systematic modifications of the substituents on the 1,3-dioxane ring have been shown to significantly impact receptor binding affinity and selectivity.[11]

Quantitative Data on Receptor Binding Affinity

| Compound | σ₁ Receptor Affinity (Ki, nM) | NMDA Receptor (PCP site) Affinity (Ki, nM) |

| Benzylamine Derivative 1 | 19 | >10,000 |

| Propiophenone Derivative 2a | 955 | 19 |

| Propiophenone Derivative 2b | 27 | >10,000 |

Data synthesized from Wünsch, B. et al. (2019).[11]

This data clearly illustrates how subtle changes in the chemical structure, such as the nature of the amine substituent, can dramatically shift the biological target of the 1,3-dioxane derivative.

Conclusion: A Versatile Scaffold with a Bright Future

The 1,3-dioxane ring system continues to be a subject of intense research and development. Its predictable conformational behavior, coupled with the availability of robust synthetic methods, ensures its continued importance in organic synthesis. For medicinal chemists and drug development professionals, the 1,3-dioxane scaffold offers a versatile and tunable platform for the design of novel therapeutics with a wide range of potential applications. As our understanding of the intricate interplay between structure, stereochemistry, and biological function deepens, we can expect to see the emergence of new and innovative 1,3-dioxane derivatives with enhanced efficacy and selectivity.

References

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. Available at: [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. Available at: [Link]

-

Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. Available at: [Link]

-

(PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. ResearchGate. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. Available at: [Link]

-

1,3-Dioxane. Wikipedia. Available at: [Link]

-

Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link]

-

Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition,1. The Journal of Organic Chemistry. Available at: [Link]

-

Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry. Available at: [Link]

-

An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst: Clean illustration of the Prins reaction. Journal of Chemical Education. Available at: [Link]

-

Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI. Available at: [Link]

-

(PDF) Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

-

(PDF) Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. ResearchGate. Available at: [Link]

-

Iodine as a mild and versatile reagent for the synthesis of 1,3-dioxane derivatives via the Prins reaction. ResearchGate. Available at: [Link]

-

Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. PubMed. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]

-

Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σ C - X ↔ σ* C - H Interactions, Anomeric Effect What Is Really Important?. Figshare. Available at: [Link]

-

A new intermediate in the Prins reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. BJOC - A new intermediate in the Prins reaction [beilstein-journals.org]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, a valuable bifunctional building block in organic synthesis. The procedure begins with the acid-catalyzed protection of the diol functionalities of pentaerythritol with acetone to form the intermediate, 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane. This is followed by the subsequent bromination of the diol intermediate using phosphorus tribromide to yield the target compound. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety precautions, and characterization data to ensure reproducible and safe execution in a research setting.

Introduction

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a key intermediate in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and complex organic scaffolds.[1] Its bifunctional nature, possessing two reactive bromomethyl groups, allows for a wide range of subsequent chemical transformations. The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for the 1,3-diol of the parent pentaerythritol, which can be deprotected under acidic conditions when desired. This application note details a reliable and scalable two-step synthesis of this versatile compound.

Reaction Scheme and Mechanism

The synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is accomplished in two sequential steps:

Step 1: Acetal Formation

The first step involves the acid-catalyzed reaction of pentaerythritol with acetone to form the cyclic acetal, 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.

Step 2: Bromination

The second step is the conversion of the diol to the corresponding dibromide using phosphorus tribromide (PBr₃). The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction.

Caption: Overall reaction scheme for the synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| Pentaerythritol | ≥98% | Sigma-Aldrich |

| Acetone | ACS Reagent Grade | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Alfa Aesar |

| Toluene | ACS Reagent Grade | VWR Chemicals |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade | J.T. Baker |

| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Acros Organics |

| Phosphorus tribromide (PBr₃) | 99% | Acros Organics |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent Grade | EMD Millipore |

| Diethyl ether | ACS Reagent Grade | Honeywell |

| Hydrochloric acid (HCl), concentrated | ACS Reagent Grade | BDH Chemicals |

| Sodium hydroxide (NaOH) | ACS Reagent Grade | Macron Fine Chemicals |

| Hexanes | ACS Reagent Grade | Pharmco-Aaper |

Step 1: Synthesis of 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add pentaerythritol (27.2 g, 0.2 mol), acetone (150 mL, 2.0 mol), and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The acetone serves as both a reactant and the solvent to azeotropically remove the water formed during the reaction. Continue refluxing until no more water collects in the Dean-Stark trap (approximately 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Neutralize the catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purification: Recrystallize the crude product from hot toluene to yield 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane as a white crystalline solid.

Step 2: Synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

CAUTION: Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane (17.6 g, 0.1 mol) in anhydrous pyridine (50 mL) and cool the mixture to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (10.5 mL, 0.11 mol) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice (200 g) with stirring.

-

Workup: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow solid.

-

Purification: Recrystallize the crude solid from hexanes to afford 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane as white crystals.[1]

Characterization

| Property | Value |

| Molecular Formula | C₈H₁₄Br₂O₂ |

| Molecular Weight | 302.01 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 61-62 °C[1] |

| ¹H NMR (CDCl₃) | δ 3.55 (s, 4H, -CH₂Br), 3.85 (s, 4H, -OCH₂-), 1.45 (s, 6H, -C(CH₃)₂) |

Safety and Waste Disposal

-

Personal Protective Equipment: Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when performing this synthesis.

-

Phosphorus Tribromide: PBr₃ is highly corrosive and reacts violently with water.[2] It should be handled with extreme care in a fume hood.[3] Any spills should be neutralized with sodium bicarbonate.

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction due to insufficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and continue refluxing until no more water is collected. |

| Incomplete bromination in Step 2 | Insufficient PBr₃ or reaction time. | Use a slight excess of PBr₃ and monitor the reaction by TLC until the starting material is consumed. |

| Product decomposition during workup | Hydrolysis of the dioxane ring or the bromomethyl groups. | Perform the workup quickly and at low temperatures. Ensure all aqueous washes are brief. |

Conclusion

The two-step protocol described in this application note provides a reliable and efficient method for the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. By following the detailed procedures and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate for their research endeavors.

References

-

PubChem. (n.d.). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a key intermediate in organic synthesis, valued for its bifunctional nature which allows for the introduction of a gem-dimethyl-1,3-dioxane protected neopentyl core into various molecular architectures. This protected diol is a versatile building block for the synthesis of complex molecules, including macrocycles, dendrimers, and pharmacologically active compounds. Given its importance, the purity of this reagent is paramount to ensure the success of subsequent synthetic steps.

This guide provides a comprehensive overview of robust purification techniques for 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, tailored for researchers in academic and industrial settings. The protocols detailed herein are designed to be both effective and reproducible, addressing common impurities encountered during its synthesis.

Understanding the Impurity Profile

The primary synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with acetone[1]. This reaction, while generally efficient, can result in a crude product containing several impurities that may interfere with downstream applications.

Common Impurities:

-

Unreacted 2,2-bis(bromomethyl)-1,3-propanediol: Due to incomplete reaction, the starting diol is a common impurity. Its higher polarity compared to the desired product is a key factor in its separation.

-

Residual Acid Catalyst: Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, if not completely removed, can lead to the degradation of the dioxane ring over time, as 1,3-dioxanes are known to be labile under acidic conditions[2].

-

Mono-brominated Species and Other By-products: Incomplete bromination of the starting neopentyl glycol derivative can lead to the presence of mono-brominated impurities.

-

Polymeric By-products: Under certain conditions, side reactions can lead to the formation of higher molecular weight oligomers.

A thorough understanding of these potential impurities is crucial for selecting and optimizing the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

The purification of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane can be effectively achieved through two primary techniques: recrystallization and column chromatography . The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids like 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on solubility data, a mixed solvent system of hexane and ethyl acetate is recommended for the recrystallization of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. Hexane acts as the anti-solvent, in which the product is poorly soluble, while ethyl acetate provides the necessary solubility at elevated temperatures.

Experimental Protocol: Recrystallization

-

Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Slowly add hexane to the hot solution until a faint turbidity persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Purity Assessment

| Technique | Crude Product | After Recrystallization |

| Melting Point | Broad range, lower than literature value | Sharp, ~73-75 °C |

| TLC Analysis | Multiple spots | Single major spot |

| ¹H NMR | Presence of impurity peaks | Clean spectrum consistent with the desired product |

Column Chromatography: For High-Purity Requirements

For instances where recrystallization does not yield the desired purity or when dealing with complex impurity profiles, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Rationale for Method Development: The polarity difference between 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and its common impurities, particularly the more polar starting diol, allows for efficient separation on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is recommended to achieve optimal separation.

Experimental Protocol: Column Chromatography

-

TLC Analysis: Before performing column chromatography, determine the optimal eluent composition using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is generally a good starting point. For this compound, a mixture of hexane:ethyl acetate (9:1 to 4:1 v/v) is a suitable starting point for TLC analysis. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate solution.

-

Column Packing: Prepare a silica gel slurry in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:

-

100% Hexane (2 column volumes)

-

95:5 Hexane:Ethyl Acetate (4 column volumes)

-

90:10 Hexane:Ethyl Acetate (until the product elutes)

-

-

Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

Caption: General workflow for the purification of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Safety and Handling

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

The purification of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a critical step in ensuring the success of its subsequent applications in organic synthesis. The choice between recrystallization and column chromatography will be dictated by the initial purity of the crude material and the stringency of the purity requirements for the intended use. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently obtain this valuable building block in high purity, thereby enabling the reliable synthesis of complex molecular targets.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

PubChem. (n.d.). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Science of Synthesis. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

Log-in to view. (n.d.). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Retrieved from [Link]

Sources

Application Notes & Protocols: Cationic Ring-Opening Polymerization of Dioxane Derivatives for Advanced Biomedical Applications

For: Researchers, scientists, and drug development professionals.

Strategic Overview: Why Cationic ROP of Dioxane Derivatives?

The synthesis of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery and tissue engineering. Among the various synthetic strategies, cationic ring-opening polymerization (CROP) of dioxane derivatives, particularly p-dioxanone (PDO), offers a powerful platform for creating advanced poly(ether-ester)s.[1][2] Unlike common aliphatic polyesters, which can be brittle, polydioxanone (PPDO) possesses a unique combination of flexibility, biodegradability, and biocompatibility, stemming from the ether linkages within its backbone.[1] This makes it an exemplary candidate for applications requiring extended strength retention and ductility, such as surgical sutures, tissue scaffolds, and controlled-release drug depots.[1][2][3]

This guide provides a comprehensive overview of the fundamental principles, key experimental considerations, and detailed protocols for the successful CROP of dioxane derivatives. We will delve into the causality behind procedural steps, ensuring a robust understanding that moves beyond simple recitation of instructions to enable true experimental control and innovation.

The Chemical Basis: Mechanism and Key Parameters

Cationic ring-opening polymerization is a chain-growth process driven by the relief of ring strain in cyclic monomers.[4][5] The polymerization proceeds through three distinct phases: initiation, propagation, and termination.[5]

The Mechanism of Action

The core of the process involves an electrophilic attack on the oxygen atom of the dioxane monomer, creating a positively charged (cationic) propagating species.

-

Initiation: The reaction begins when an initiator, typically a Brønsted or Lewis acid, activates the monomer.[6][7] For instance, a protonic acid (H⁺) can protonate the carbonyl oxygen of a dioxanone monomer. This protonation makes the monomer highly susceptible to nucleophilic attack.

-

Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the activated, positively charged ring and causing it to open. This process regenerates the cationic active center at the end of the newly extended polymer chain, allowing for the sequential addition of more monomers.[5][6]

-

Termination: The polymerization process can be concluded when the active cationic center is neutralized, either by a deliberately added terminating agent, impurities (like water), or through side reactions.[5][8]

Caption: General mechanism of Cationic Ring-Opening Polymerization.

Critical Factors for Success

The success of CROP is highly sensitive to experimental conditions. Understanding these variables is crucial for achieving polymers with desired molecular weights and narrow polydispersity.

-

Monomer Purity: Dioxane monomers must be rigorously purified. The presence of water or other nucleophilic impurities can act as a co-initiator or terminating agent, leading to poor control over the polymerization.[9]

-

Initiator Selection: The choice of initiator dictates the rate and control of the polymerization. Strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., SnCl₄, BF₃) are commonly employed.[7][9] Lewis acids often require a co-initiator, such as water or an alcohol, to form the initiating species.[9]

-

Solvent Polarity: The solvent plays a critical role in stabilizing the charged species. Solvents with moderate polarity, such as dichloromethane (DCM) or toluene, are often preferred. Highly polar solvents can interfere with the cationic center.

-

Temperature: Lower temperatures are generally favored to suppress side reactions, such as chain transfer and backbiting, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.[8]

Experimental Guide: From Monomer to Polymer

This section provides a practical, step-by-step workflow for the synthesis of polydioxanone.

Caption: Standard experimental workflow for CROP of dioxane derivatives.

Protocol 1: Cationic Ring-Opening Polymerization of p-Dioxanone (PDO)

Objective: To synthesize polydioxanone (PPDO) with a target molecular weight by controlling the monomer-to-initiator ratio.

Materials:

-

p-Dioxanone (PDO) monomer

-

Trifluoromethanesulfonic acid (TfOH, Triflic acid) - Initiator

-

Dichloromethane (DCM), anhydrous - Solvent

-

Methanol, anhydrous - Terminating agent

-

Hexane or Diethyl Ether, cold - Non-solvent for precipitation

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Causality Check: Why these reagents?

-

p-Dioxanone: The monomer unit. Its purity is paramount. Commercial PDO should be recrystallized from ethyl acetate and dried under vacuum before use.

-

Triflic Acid (TfOH): A very strong protonic acid that serves as a highly efficient initiator for CROP. Its low nucleophilicity minimizes side reactions.

-

Anhydrous DCM: A suitable solvent that dissolves both the monomer and polymer while being relatively inert. Strict anhydrous conditions prevent premature termination by water.

-

Methanol: A nucleophile that effectively quenches the reaction by neutralizing the cationic propagating centers.

Procedure:

-

Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and backfill with dry nitrogen or argon. This process is critical to remove adsorbed water from the glassware surface.

-

Monomer Dissolution: In the inert atmosphere of a glovebox or via Schlenk techniques, add the purified PDO monomer (e.g., 2.0 g, 19.6 mmol) to the flask. Add anhydrous DCM (e.g., 10 mL) via syringe to dissolve the monomer.

-

Initiator Stock Solution: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M). This allows for accurate dispensing of the small quantities of initiator required.

-

Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, rapidly inject the calculated amount of TfOH initiator solution. The monomer-to-initiator ([M]/[I]) ratio determines the theoretical degree of polymerization. (See Table 1).

-

Polymerization: Allow the reaction to stir at the controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by observing the increase in viscosity of the solution. Reaction times can vary from 1 to 24 hours.

-

Termination: To quench the polymerization, add a small amount of anhydrous methanol (e.g., 1 mL) to the reaction mixture and stir for 15 minutes.

-

Purification: Slowly pour the viscous polymer solution into a beaker of cold, stirring non-solvent (e.g., 200 mL of hexane or diethyl ether). The polymer will precipitate as a white solid.

-

Isolation and Drying: Decant the solvent and wash the polymer precipitate with fresh non-solvent. Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Table 1: Example Polymerization Parameters and Expected Outcomes

| [M]/[I] Ratio | Monomer (g) | Initiator (TfOH, 0.1M) | Reaction Time (h) | Expected Mn ( g/mol ) | Expected Dispersity (Đ) |

| 50:1 | 2.0 | 3.92 mL | 4 | ~5,100 | 1.1 - 1.3 |

| 100:1 | 2.0 | 1.96 mL | 8 | ~10,200 | 1.1 - 1.4 |

| 200:1 | 2.0 | 0.98 mL | 16 | ~20,400 | 1.2 - 1.5 |

| Note: Expected Mn is calculated as ([M]/[I]) × (Monomer MW). Actual values obtained from GPC may vary. |

Validation and Characterization: Confirming Success

A successful polymerization must be validated through rigorous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the resulting polymer.[10][11]

-

¹H NMR: In a typical spectrum of PPDO (in CDCl₃), the disappearance of the monomer peaks and the appearance of broad polymer peaks are key indicators. The characteristic peaks for the PPDO repeating unit are found at approximately δ 4.3 ppm (-O-CH₂-C(O)-) and δ 3.8 ppm (-CH₂-O-CH₂-).

-

End-Group Analysis: High-resolution NMR can sometimes be used to identify polymer end-groups, allowing for an estimation of the number-average molecular weight (Mn), which can be compared to GPC data.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ = Mw/Mn) of the polymer.[12][13]

-

Self-Validation: A successful, controlled polymerization will yield a GPC chromatogram with a monomodal, symmetrical peak. The dispersity (Đ) value should be low (typically < 1.5), indicating that the polymer chains are of similar length.[14] The presence of shoulders or multiple peaks could indicate side reactions or impurities.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

-

PPDO Properties: For PPDO, typical values are a Tg of approximately -10 °C and a Tm around 115 °C.[2][15] These values are critical for understanding the material's physical state and processing conditions for device fabrication.[12]

Applications in Drug Development and Medicine

The unique properties of polydioxanones make them highly valuable for biomedical applications.

-

Sutures and Surgical Devices: The flexibility and slow, predictable degradation profile of PPDO (complete mass loss in 6-9 months) make it ideal for absorbable sutures, clips, and bone pins.[2][16]

-

Tissue Engineering: PPDO can be fabricated into porous scaffolds for regenerating tissues like arteries, nerves, and bone.[3][15] Its mechanical properties can be tuned by copolymerization with other monomers like lactide or glycolide.

-

Drug Delivery: The polymer can be formulated into nanoparticles, micelles, or nanofibers to act as a carrier for the controlled release of therapeutic agents.[3] The degradation of the polymer matrix allows for sustained drug release over extended periods.

By mastering the principles and protocols outlined in this guide, researchers can reliably synthesize high-quality dioxane-based polymers, unlocking their vast potential for creating the next generation of medical devices and therapeutic systems.

References

-

Uyanik, M., Aksoy, E. A., & Ertas, Y. (2022). Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. MDPI. [Link]

-

LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

-

TMP Chem. (2023). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

-

Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]

-

Chemistry For Everyone. (2023). What Is Cationic Ring-Opening Polymerization?. YouTube. [Link]

-

Tsuchiya, T., & Kise, H. (1998). Cationic ring-opening polymerization of lactones onto chemically modified single layer graphene oxide. ResearchGate. [Link]

-

Penczek, S., & Pretula, J. (2010). Cationic Ring-Opening Polymerization of Cyclic Ethers. ResearchGate. [Link]

-

Li, S., & Vert, M. (2003). Poly(p-dioxanone) and its copolymers. ResearchGate. [Link]

-

Deng, K., et al. (2012). Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. [Link]

-

Lecomte, P., et al. (2012). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. [Link]

-

Uyanik, M., Aksoy, E. A., & Ertas, Y. (2022). Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. ResearchGate. [Link]

-

Svoboda, R., et al. (2022). The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions. PubMed Central. [Link]

-

Gunatillake, P., & Adhikari, R. (2003). Biomedical Applications of Biodegradable Polymers. PubMed Central. [Link]

-

Wikipedia. (n.d.). Cationic polymerization. Wikipedia. [Link]

-

Zhang, Y., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au. [Link]

-

Poly-Med. (2020). Bioabsorbable Polymers: PGLA and PolyDioxanone (PDO) as Workhorse Materials for Device Development. Poly-Med, Inc.[Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

-

Boland, E. D., et al. (2004). Polydioxanone-based Materials for Tissue Engineering and Cell/Drug Delivery Applications. ResearchGate. [Link]

-

De-la-Torre, P. F., et al. (2018). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. National Institutes of Health. [Link]

-

Patsnap. (2023). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

- 12. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 14. researchgate.net [researchgate.net]

- 15. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. poly-med.com [poly-med.com]

Technical Support Center: Optimizing Nucleophilic Substitution on Bromomethyl Groups

Welcome to the Technical Support Center for nucleophilic substitution reactions involving bromomethyl groups. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during nucleophilic substitution on bromomethyl substrates.

Question: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?

Answer:

Low or no conversion is a common issue that can often be traced back to one of several key factors. Let's break down the potential causes and solutions.

-

Insufficient Nucleophilicity: The nucleophile may not be strong enough to displace the bromide under your current conditions. Strong nucleophiles are crucial for efficient SN2 reactions.[1]

-

Causality: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. A weak nucleophile results in a sluggish or non-existent reaction.

-

Solution:

-

-

Poor Leaving Group Activation: While bromide is a good leaving group, its departure is the crux of the reaction.[3][4]

-

Causality: The carbon-bromine bond must be broken. For this to happen efficiently, the leaving group must be stable on its own.[5] The stability of the leaving group is related to the pKa of its conjugate acid; good leaving groups are the conjugate bases of strong acids.[6]

-

Solution: Although you are "stuck" with bromide, you can facilitate its departure. In some cases, adding a silver salt (like AgNO₃ or AgBF₄) can coordinate to the bromine, making it an even better leaving group and promoting an SN1 pathway by precipitating the silver halide.

-

-

Steric Hindrance: The structure of your substrate can physically block the nucleophile from attacking the electrophilic carbon.

-

Causality: SN2 reactions rely on a "backside attack" where the nucleophile approaches the carbon from the side opposite the leaving group. Bulky groups on the substrate can hinder this approach, dramatically slowing the reaction.[7][8][9]

-

Solution: If your substrate is secondary or highly substituted, an SN2 reaction may be inherently slow.[1] You may need to switch to conditions that favor an SN1 mechanism (polar protic solvent, lower concentration of a weaker nucleophile), if the resulting carbocation is stable (e.g., benzylic).

-

-

Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing reactants and transition states.

-

Causality: Polar aprotic solvents (DMF, DMSO, acetone) are ideal for SN2 reactions because they solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[1][2] In contrast, polar protic solvents (water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that blunts its reactivity.[1]

-

Solution: For SN2 reactions, switch to a polar aprotic solvent. If an SN1 reaction is desired, a polar protic solvent is the correct choice as it will stabilize the carbocation intermediate.[10]

-

Question: My reaction is messy, producing multiple spots on my TLC plate. What are the likely side reactions?

Answer:

A complex product mixture indicates that competing reaction pathways are occurring. The bromomethyl group is a potent alkylating agent, which can lead to several unwanted outcomes.[11]

-

Elimination (E2 Pathway): This is a major competing pathway, especially with strong, sterically hindered bases.[11]

-

Over-alkylation: Your product may still be nucleophilic and can react with remaining starting material.

-

Causality: This is common when using nucleophiles like amines or thiols. The initial product (a secondary amine or a sulfide) can be more nucleophilic than the starting nucleophile.

-

Solution:

-

Use a large excess of the initial nucleophile to increase the probability that the bromomethyl starting material will react with it rather than the product.

-